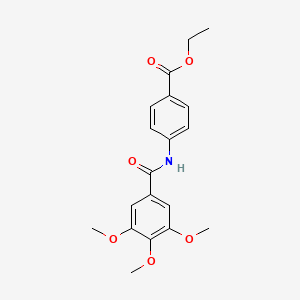

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core substituted with a 3,4,5-trimethoxybenzamido group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amido group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzoic acid: A related compound with similar structural features but lacking the ethyl ester group.

Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with a methyl group instead of an ethyl group.

Uniqueness

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzoic acid core with a 3,4,5-trimethoxybenzamido group and an ethyl ester group makes it a versatile compound for various applications.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, ethyl ester is noteworthy for its potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid backbone with a p-(3,4,5-trimethoxybenzamido) substituent and an ethyl ester group. The methoxy groups enhance the lipophilicity and potentially influence the compound's interaction with biological targets.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), a related compound, demonstrated notable activity against melanoma cells through mechanisms involving the inhibition of dihydrofolate reductase and down-regulation of folate cycle gene expression . This suggests that the trimethoxybenzoyl moiety may play a critical role in modulating cellular pathways associated with cancer proliferation.

Inhibition of Histamine Release

In studies focusing on inflammatory responses, derivatives of gallic acid that share structural similarities with our compound showed varying degrees of inhibition on histamine release from mast cells. For example, specific analogs exhibited up to 69.6% inhibition at 10 µM concentrations . This property indicates potential applications in treating allergic reactions and inflammatory diseases.

Table 1: Inhibition Rates of Related Compounds

| Compound | % Inhibition at 10 µM |

|---|---|

| Gallic Acid | 63.0 |

| Trimethoxybenzamide Analog (4c) | 69.6 |

| Trimethoxybenzamide Analog (4e) | 67.0 |

| Trimethoxybenzamide Analog (4b) | -12.9 |

The data indicates that while some compounds enhance histamine release (as seen with compound 4b), others significantly inhibit it. The presence of methoxy groups appears to be crucial for enhancing inhibitory effects.

The biological activity of Benzoic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.

- Gene Expression Modulation : The ability to down-regulate genes associated with critical metabolic pathways offers a pathway for therapeutic interventions.

- Binding Affinity : The structural characteristics imparted by methoxy substitutions may enhance binding affinity to target proteins involved in disease processes.

Properties

CAS No. |

1849-89-4 |

|---|---|

Molecular Formula |

C19H21NO6 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

ethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |

InChI |

InChI=1S/C19H21NO6/c1-5-26-19(22)12-6-8-14(9-7-12)20-18(21)13-10-15(23-2)17(25-4)16(11-13)24-3/h6-11H,5H2,1-4H3,(H,20,21) |

InChI Key |

IUCAJXJJKXMLJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.